Chlorbenside: A Technical Guide to its Chemical Properties and Structure
Chlorbenside: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorbenside is an organochlorine acaricide, a pesticide specifically used to control mites and ticks.[1] First introduced in the mid-20th century, it has been utilized in agriculture to protect fruit trees, ornamental plants, and nursery stock from the larval and egg stages of various mite species.[2] Chemically, it is classified as a bridged diphenyl sulfide. While its use has been largely discontinued in many regions, its chemical properties and toxicological profile remain of interest to researchers studying organochlorine compounds and their environmental fate. This guide provides a detailed overview of the chemical properties, structure, and analytical methodologies related to Chlorbenside.
Chemical Structure and Identification
Chlorbenside is structurally characterized by two p-chlorinated benzene rings linked by a thioether bridge. This structure is fundamental to its chemical behavior and biological activity.
Key Identifiers:
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IUPAC Name: 1-chloro-4-[(4-chlorophenyl)methylsulfanyl]benzene[2]
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CAS Number: 103-17-3[1]
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Molecular Formula: C₁₃H₁₀Cl₂S[1]
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SMILES: Clc1ccc(CSc2ccc(Cl)cc2)cc1
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InChI: InChI=1S/C13H10Cl2S/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2
Physicochemical Properties
The physicochemical properties of Chlorbenside are summarized in the table below. These properties influence its environmental transport, bioavailability, and persistence.
| Property | Value | Reference(s) |
| Molecular Weight | 269.2 g/mol | |
| Appearance | Colorless crystals; technical grade may have an almond-like odor. | |
| Melting Point | 75-76 °C | |
| Boiling Point | 83-84 °C at 0.0024 mmHg | |
| Density | 1.4210 g/cm³ at 25 °C | |
| Vapor Pressure | 1.78 x 10⁻⁵ mmHg at 25 °C | |
| Water Solubility | Insoluble | |
| Solubility in Organic Solvents | Soluble in acetone, benzene, toluene, xylene, and petroleum ether. Approximately 2.9% in ethanol and 5-7.5% in kerosene. | |
| LogP (Octanol-Water Partition Coefficient) | 5.2 |
Experimental Protocols
Synthesis of Chlorbenside
The industrial synthesis of Chlorbenside involves a nucleophilic substitution reaction.
Reaction: p-chlorobenzyl chloride reacts with p-chlorothiophenol.
Protocol:
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Reactant Preparation: Prepare equimolar amounts of p-chlorobenzyl chloride and p-chlorothiophenol.
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Solvent: The reaction is typically carried out in a suitable organic solvent, such as ethanol or a non-polar aprotic solvent.
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Base: A base, such as sodium hydroxide or potassium carbonate, is added to the reaction mixture to deprotonate the thiol group of p-chlorothiophenol, forming a more nucleophilic thiophenolate.
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Reaction Conditions: The reactants are mixed and stirred, often at a slightly elevated temperature, to facilitate the reaction. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
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Workup and Purification: Upon completion, the reaction mixture is typically washed with water to remove the inorganic base and any salts formed. The organic layer is then separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure Chlorbenside crystals.
Caption: Synthesis of Chlorbenside via nucleophilic substitution.
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the separation, identification, and quantification of Chlorbenside residues in various matrices.
Sample Preparation (QuEChERS Method for Environmental/Food Samples):
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Extraction: A homogenized sample (e.g., soil, fruit, or vegetable) is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, along with a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation. The tube is vigorously shaken.
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Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the pesticides) from the solid matrix and aqueous layer.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components like fatty acids and sugars, and magnesium sulfate to remove residual water. The tube is vortexed and then centrifuged.
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Final Extract: The supernatant is collected as the final extract for GC-MS analysis.
GC-MS Instrumental Parameters (Typical):
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Gas Chromatograph (GC):
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Column: A non-polar or semi-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5ms), is commonly used for organochlorine pesticide analysis.
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Injector: Splitless injection mode is typically employed for trace analysis. Injector temperature is set around 250 °C.
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Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
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Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 70-100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300 °C) to elute all compounds of interest.
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Mass Spectrometer (MS):
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Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
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Acquisition Mode: Full scan mode can be used for identification by comparing the resulting mass spectrum to a library (e.g., NIST). For quantification and higher sensitivity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is preferred, where specific ions characteristic of Chlorbenside are monitored.
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Mass Range: A typical scan range would be from m/z 50 to 400.
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Data Analysis:
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Identification: Chlorbenside is identified by its retention time and by matching its mass spectrum with that of a known standard or a spectral library. Key fragment ions for Chlorbenside include the molecular ion peak.
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Quantification: A calibration curve is generated by analyzing a series of standard solutions of known concentrations. The concentration of Chlorbenside in the sample is then determined by comparing its peak area to the calibration curve.
Caption: General workflow for Chlorbenside analysis by GC-MS.
